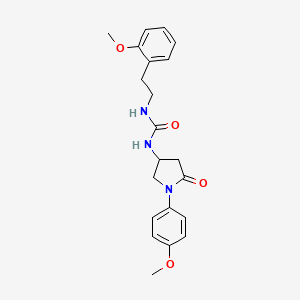
1-(2-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as MP-10, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. MP-10 belongs to the class of compounds known as phenethylamines, which have been shown to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Conformational and Tautomeric Control
Research has investigated the conformational equilibrium and tautomerism in compounds related to the specified urea derivative. For instance, studies on ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its derivatives have shown how these compounds can undergo conformational changes and tautomerism controlled by supramolecular interactions. These findings are significant for applications in molecular sensing and signal transduction, where the controlled tautomerism can be utilized for detecting specific stimuli or changes in the environment (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).
Synthesis and Stereochemical Analysis
Another aspect of research focuses on the stereoselective synthesis of related compounds, highlighting the importance of stereochemistry in the biological activity and functional properties of these molecules. For example, the synthesis of active metabolites of potent kinase inhibitors involves complex stereochemical considerations to achieve the desired biological effects (Chen et al., 2010).
Enzyme Inhibition and Biochemical Evaluation
The urea derivatives have also been evaluated for their antiacetylcholinesterase activity, providing insights into optimizing pharmacophoric moieties for enhanced enzymatic inhibition. This research is crucial for developing therapeutic agents targeting specific enzymes or receptors (Vidaluc et al., 1995).
Molecular Unfolding and Complexation
Studies on heterocyclic ureas' conformational behavior reveal their ability to unfold and form multiply hydrogen-bonded complexes, contributing to understanding fundamental processes like the helix-to-sheet transition in peptides. This knowledge is applicable in designing self-assembling materials and biomimetic structures (Corbin et al., 2001).
Anticancer and Enzyme Inhibition Studies
Research into urea derivatives includes synthesizing and evaluating their anticancer and enzyme inhibitory activities, demonstrating the potential therapeutic applications of these compounds. Such studies contribute to the development of novel anticancer agents and enzyme inhibitors with specific target profiles (Mustafa, Perveen, & Khan, 2014).
Eigenschaften
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-9-7-17(8-10-18)24-14-16(13-20(24)25)23-21(26)22-12-11-15-5-3-4-6-19(15)28-2/h3-10,16H,11-14H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIKCQYYBXFITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2961411.png)

![2-(2-Chloropropanoyl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B2961414.png)

![6-(3,3-Diphenylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2961416.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2961418.png)
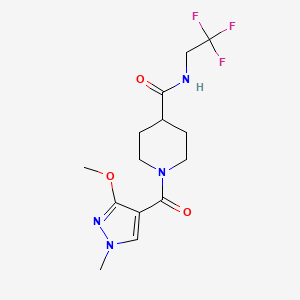
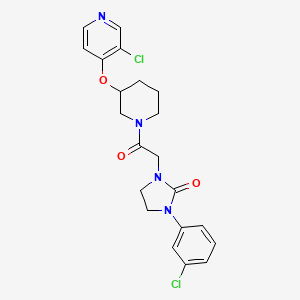
![Methyl 1-cyanospiro[2.4]heptane-1-carboxylate](/img/structure/B2961424.png)
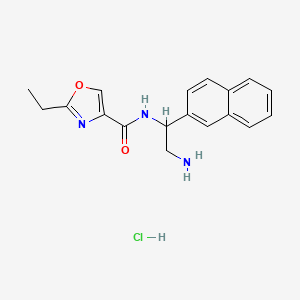
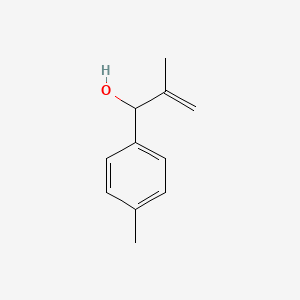
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide](/img/structure/B2961430.png)
